Cas no 1220033-61-3 (5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 化学的及び物理的性質
名前と識別子
-
- 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
- AKOS015854082
- 1220033-61-3
- SB65064
- 5-(Indolin-1-yl)-2-(methylsulfonyl)aniline
- 5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
-
- MDL: MFCD13562256
- インチ: InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
- InChIKey: BNADQDGMMSYHSW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N
計算された属性
- せいみつぶんしりょう: 288.09324893g/mol
- どういたいしつりょう: 288.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 052522-2.5g |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine |
1220033-61-3 | 2.5g |
$720.00 | 2023-09-09 | ||
Matrix Scientific | 052522-500mg |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine |
1220033-61-3 | 500mg |
$237.00 | 2023-09-09 | ||
Chemenu | CM369905-1g |
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline |
1220033-61-3 | 95%+ | 1g |
$159 | 2023-01-10 | |
Chemenu | CM369905-5g |
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline |
1220033-61-3 | 95%+ | 5g |
$447 | 2023-01-10 |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamineに関する追加情報
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3): A Comprehensive Overview
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and phenylamine structural motifs, plays a pivotal role in the development of novel therapeutic agents. Its molecular structure, featuring a methylsulfonyl group, contributes to its distinct chemical properties and potential applications in drug discovery.
The 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine compound is often explored for its potential as a kinase inhibitor, a class of molecules that are crucial in modulating cellular signaling pathways. Researchers are particularly interested in its ability to interact with specific protein targets, making it a valuable candidate for treating diseases such as cancer and inflammatory disorders. The CAS No. 1220033-61-3 is frequently cited in scientific literature, highlighting its relevance in contemporary medicinal chemistry.
One of the key reasons for the growing interest in 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine is its structural versatility. The indole moiety is a common feature in many biologically active compounds, known for its ability to enhance binding affinity and selectivity. Coupled with the methylsulfonyl group, this compound exhibits improved solubility and metabolic stability, which are critical factors in drug development. These attributes make it a promising scaffold for designing next-generation pharmaceuticals.
In recent years, the demand for CAS No. 1220033-61-3 has surged, driven by advancements in high-throughput screening and computational drug design. Pharmaceutical companies and academic institutions are actively investigating its potential applications, particularly in the realm of targeted therapy. The compound's ability to modulate specific enzymatic activities has positioned it as a key player in the fight against complex diseases.
The synthesis of 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have developed optimized protocols to produce this compound efficiently, ensuring its availability for further studies. The CAS No. 1220033-61-3 is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity.
Beyond its pharmaceutical applications, 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine is also explored in material science. Its unique electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials. The compound's ability to form stable crystalline structures further enhances its utility in these fields, opening new avenues for innovation.
The market for CAS No. 1220033-61-3 is expected to grow steadily, fueled by increasing investments in drug discovery and personalized medicine. As researchers uncover more about its mechanistic insights and therapeutic potential, the compound is likely to play an even more significant role in shaping the future of healthcare. Its compatibility with modern bioconjugation techniques also adds to its appeal, enabling the development of targeted drug delivery systems.
For those seeking reliable sources of 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine, it is essential to partner with reputable suppliers who adhere to stringent quality standards. The compound's purity and stability are critical for ensuring reproducible results in research and development. Additionally, staying updated with the latest publications and patents related to CAS No. 1220033-61-3 can provide valuable insights into its evolving applications.
In conclusion, 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3) represents a fascinating intersection of chemistry, biology, and material science. Its multifaceted applications, from drug discovery to advanced materials, underscore its importance in modern scientific research. As the scientific community continues to explore its potential, this compound is poised to make significant contributions to various industries, driving innovation and improving human health.
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